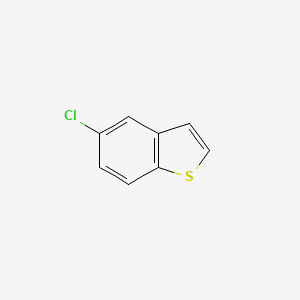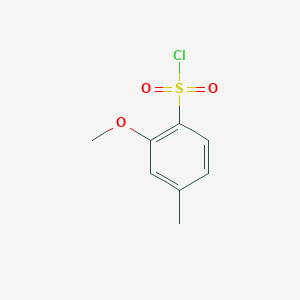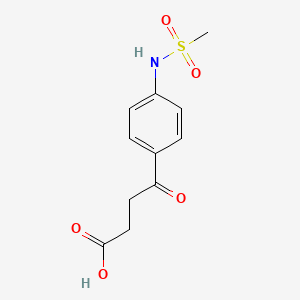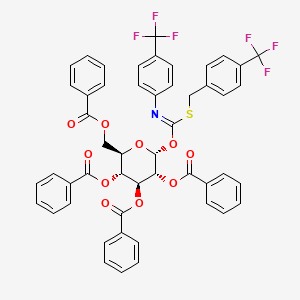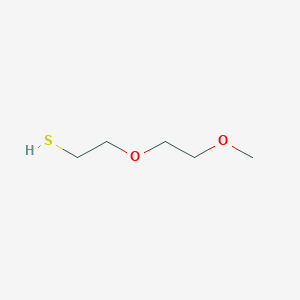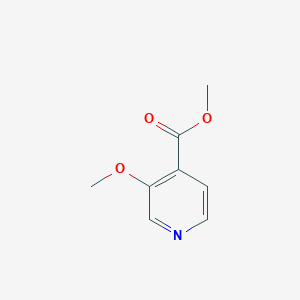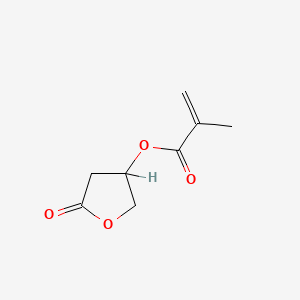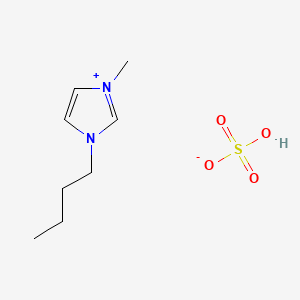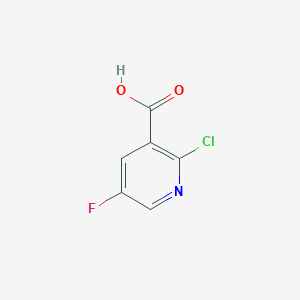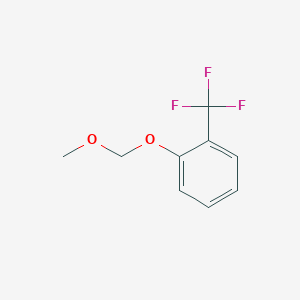
1-Methoxymethoxy-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Methoxymethoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3O2 . It has an average mass of 206.162 Da and a monoisotopic mass of 206.055466 Da .
Molecular Structure Analysis
The molecular structure of 1-Methoxymethoxy-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxymethoxy group and a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methoxymethoxy-2-(trifluoromethyl)benzene are not available, it’s known that oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) .Applications De Recherche Scientifique
Catalysis in Organic Reactions
1-Methoxymethoxy-2-(trifluoromethyl)benzene has applications in catalysis, particularly in organic reactions like the Suzuki and Sonogashira cross-coupling reactions. The compound serves as a ligand in palladium(II) complexes, which are effective catalysts in these reactions. The Suzuki reaction involves phenylboronic acid and arylbromides, while the Sonogashira coupling includes phenylacetylene and arylbromides. These reactions are crucial in synthesizing biaryls, a key component in many pharmaceuticals and organic materials (Deschamps, Goff, Ricard, & Floch, 2007).
Interaction in Cationic Polymerization
Another research application is its role in the interaction of certain benzene derivatives with BCl3 in CH2Cl2, which is important in the field of cationic polymerization. This interaction is crucial for understanding the behavior of inifers (initiator/transfer agents) in polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Photochemical Studies
The compound also finds its use in photochemical studies, such as in the investigation of the Photo-Fries Rearrangement of bis(methoxymethoxy)phenyl cinnamates. This study focused on the irradiation of these compounds in benzene solution, leading to the formation of hydroxychalcones, which are valuable in understanding photochemical reactions in organic chemistry (Onodera & Obara, 1974).
Supramolecular Chemistry
Research in supramolecular chemistry also utilizes this compound. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates the formation of a π-stack surrounded by a triple helical network of hydrogen bonds. Such structures are suggestive of new modes of organization for some columnar liquid crystals, highlighting the compound's relevance in materials science (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthesis of Organic Compounds
The compound is also instrumental in the synthesis of diverse organic compounds. For instance, it is used in the formation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes. Such synthetic routes are significant in developing new pharmaceuticals and organic materials with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Propriétés
IUPAC Name |
1-(methoxymethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-5-3-2-4-7(8)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCARXCCUSENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449253 | |
| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxymethoxy-2-(trifluoromethyl)benzene | |
CAS RN |
336628-65-0 | |
| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 336628-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

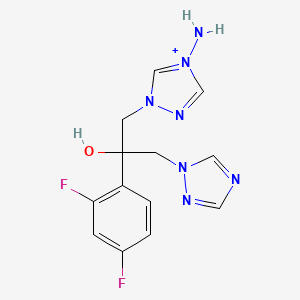
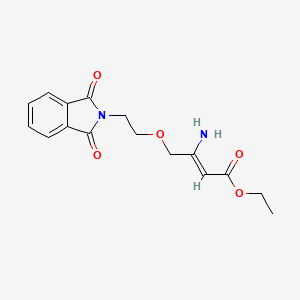
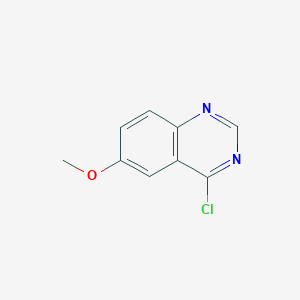
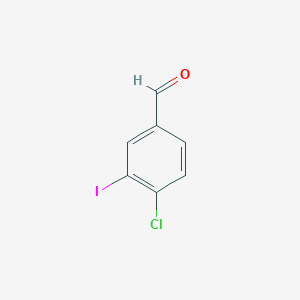
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
